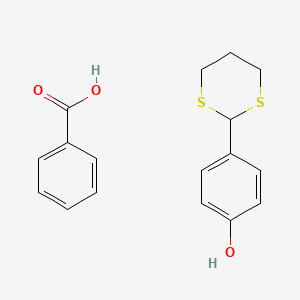
Benzoic acid;4-(1,3-dithian-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;4-(1,3-dithian-2-yl)phenol is an organic compound with the molecular formula C17H18O3S2 It is a derivative of benzoic acid and contains a 1,3-dithiane ring attached to a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;4-(1,3-dithian-2-yl)phenol typically involves the reaction of 4-hydroxybenzoic acid with 1,3-dithiane under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product. The choice of solvents, catalysts, and reaction conditions may be optimized for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;4-(1,3-dithian-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The 1,3-dithiane ring can be reduced to form thiol or sulfide derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Thiol or sulfide derivatives.
Substitution: Nitro, halogen, or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;4-(1,3-dithian-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid;4-(1,3-dithian-2-yl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The 1,3-dithiane ring and phenol group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid;4-(1,3-dithian-2-yl)phenol: Contains a 1,3-dithiane ring and phenol group.
4-(1,3-dithian-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.
4-(1,3-dithian-2-yl)phenol: Lacks the benzoic acid moiety.
Uniqueness
This compound is unique due to the presence of both a 1,3-dithiane ring and a phenol group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
586968-96-9 |
|---|---|
Molekularformel |
C17H18O3S2 |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
benzoic acid;4-(1,3-dithian-2-yl)phenol |
InChI |
InChI=1S/C10H12OS2.C7H6O2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10;8-7(9)6-4-2-1-3-5-6/h2-5,10-11H,1,6-7H2;1-5H,(H,8,9) |
InChI-Schlüssel |
FGUMNZZYYSFTMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(SC1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


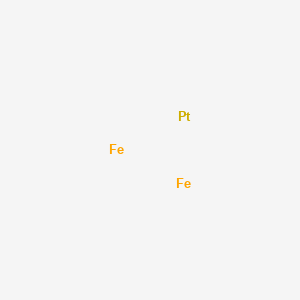
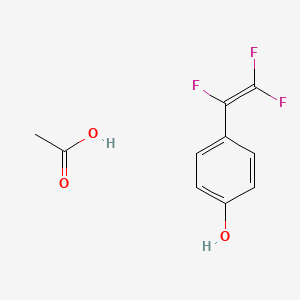
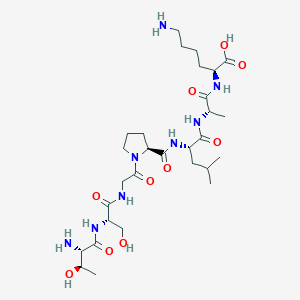

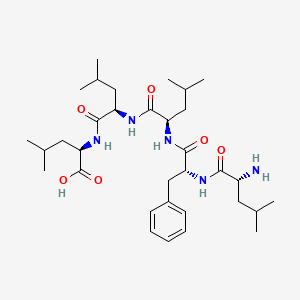
![1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12570654.png)
![3-[Ethyl-[3-(4-methylphenyl)-3-oxopropyl]amino]-1-(4-methylphenyl)propan-1-one;hydrochloride](/img/structure/B12570668.png)
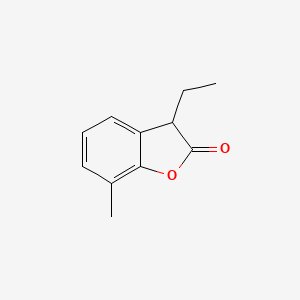
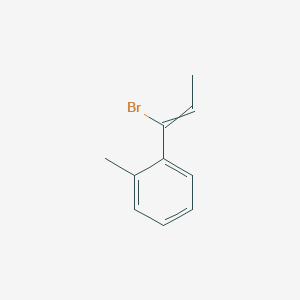
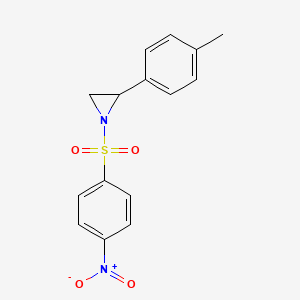
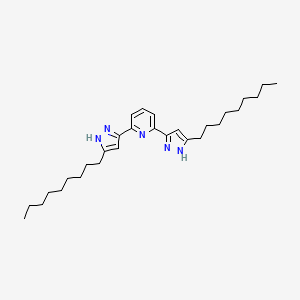
![1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12570711.png)
![1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine](/img/structure/B12570712.png)
![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
